

Eupalinolide B: A Novel Modulator of Ferroptosis and Cuproptosis in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Eupalinolide B (EB), a sesquiterpene lactone extracted from Eupatorium lindleyanum, is emerging as a promising anti-cancer agent with a multi-faceted mechanism of action. This technical guide synthesizes the current understanding of EB's role in inducing two distinct forms of regulated cell death: ferroptosis and cuproptosis. In hepatic carcinoma and non-small cell lung cancer, EB triggers ferroptosis through pathways involving reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and modulation of key regulators like HO-1 and GPX4. More recently, EB has been shown to induce a novel form of copper-dependent cell death, termed cuproptosis, in pancreatic cancer by disrupting copper homeostasis and modulating cuproptosis-related proteins. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols for investigating the effects of **Eupalinolide B**.

Introduction to Eupalinolide B and Regulated Cell Death

Eupalinolide B is a natural product that has demonstrated significant anti-proliferative and anti-migratory effects in various cancer cell lines and xenograft models.[1] Unlike traditional chemotherapy agents that primarily induce apoptosis, EB's cytotoxicity is linked to less



conventional forms of regulated cell death, offering potential avenues to overcome treatment resistance.

Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[2] It is morphologically and biochemically distinct from apoptosis and is often initiated by the inhibition of glutathione peroxidase 4 (GPX4) or the depletion of glutathione (GSH).[3]

Cuproptosis is a more recently identified form of regulated cell death triggered by excess intracellular copper.[4] This process is linked to the aggregation of lipoylated mitochondrial proteins involved in the tricarboxylic acid (TCA) cycle, leading to proteotoxic stress and cell death.[5]

Eupalinolide B in Ferroptosis

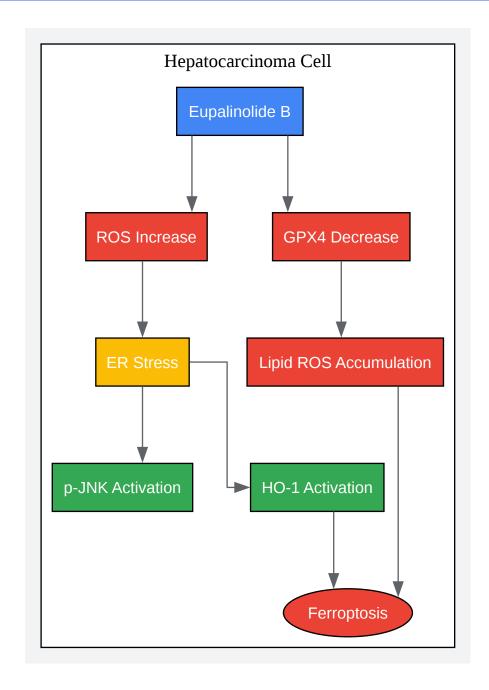
Studies have elucidated EB's ability to induce ferroptosis in hepatic carcinoma and non-small cell lung cancer (NSCLC) through distinct but interconnected signaling pathways.

Signaling Pathways

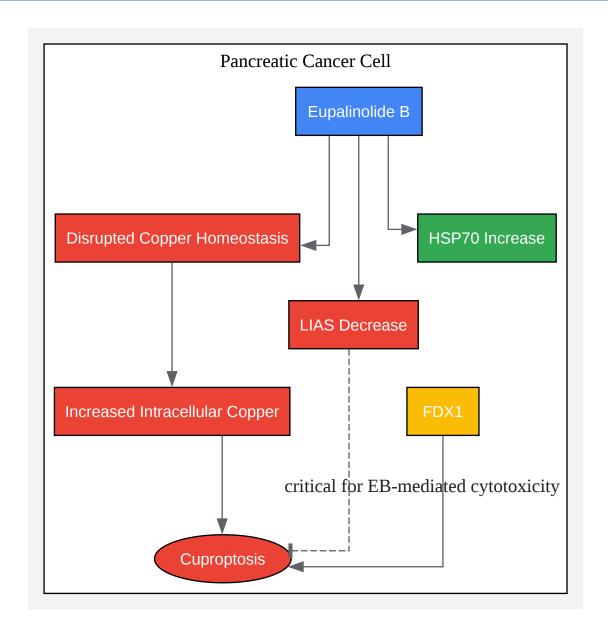
In Hepatic Carcinoma:

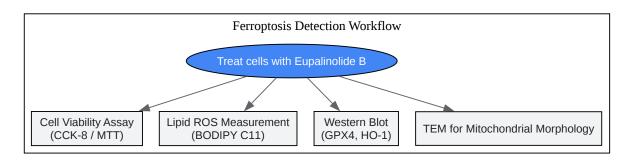
Eupalinolide B induces ferroptosis in hepatic carcinoma cells (SMMC-7721 and HCCLM3) through a mechanism involving the ROS-ER-JNK signaling pathway and the activation of Heme Oxygenase-1 (HO-1).[1][6] Treatment with EB leads to an increase in ROS, which triggers ER stress. This, in turn, activates the JNK signaling pathway and upregulates HO-1. A key event in this process is the downregulation of GPX4, a central regulator of ferroptosis.[1] The inhibition of HO-1 was found to rescue EB-induced cell death, confirming its critical role.[1]











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- To cite this document: BenchChem. [Eupalinolide B: A Novel Modulator of Ferroptosis and Cuproptosis in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606870#eupalinolide-b-s-role-in-ferroptosis-and-cuproptosis]

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